molecular formula C12H9NO B1586253 3-(吡啶-4-基)苯甲醛 CAS No. 208190-04-9

3-(吡啶-4-基)苯甲醛

货号 B1586253
CAS 编号: 208190-04-9
分子量: 183.21 g/mol
InChI 键: ANVUAAJNQXEBNM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Pyridin-4-yl)benzaldehyde is a chemical compound with the CAS Number: 208190-04-9. It has a molecular weight of 183.21 and its IUPAC name is 3-(4-pyridinyl)benzaldehyde .


Molecular Structure Analysis

The molecular structure of 3-(Pyridin-4-yl)benzaldehyde is represented by the linear formula C12H9NO . The InChI code for this compound is 1S/C12H9NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-9H .

科学研究应用

1. 脱碳硅化机理研究

Effenberger、Krebs 和 Willrett (1992) 的研究提出了 2-(三甲基甲硅烷基)吡啶与苯甲醛碳脱硅化的“叶立德机理”。本研究提供了对涉及 3-(吡啶-4-基)苯甲醛等化合物的反应机理的见解 (Effenberger, Krebs, & Willrett, 1992)

2. 与氨基苯甲酸的缩合反应

Arsene、Coropceanu 和 Purcel 在 2022 年的一项研究中调查了 4-吡啶甲醛与邻、间和对氨基苯甲酸的缩合反应。本研究有助于理解 3-(吡啶-4-基)苯甲醛等化合物的分子性质和反应 (Arsene, Coropceanu, & Purcel, 2022)

3. 光学性质和分子结构

Percino 及其同事 (2014) 研究了由苯乙腈和 4-(吡啶-2-基)苯甲醛缩合衍生的多晶型物的分子结构和光学性质。本研究对于理解相关化合物的结构和光学特性具有重要意义 (Percino 等,2014)

4. 基于咔唑的分子光物理性质

2021 年,Altinolcek 等人合成了基于咔唑的分子,包括 4-(9'-己基咔唑-3'-基)苯甲醛,并研究了它们的光物理性质和分子内电荷转移特性。本研究突出了苯甲醛衍生物在电子和光学器件中的潜在应用 (Altinolcek 等,2021)

5. 锌配合物的发光

Gusev 及其同事 (2011) 的一项研究涉及使用 3-(吡啶-2-基)-5-(2-氨基苯基)-1H-1,2,4-三唑和苯甲醛衍生物合成新的锌配合物,表现出强烈的蓝绿色发光。这与发光材料的探索有关 (Gusev 等,2011)

安全和危害

The safety information for 3-(Pyridin-4-yl)benzaldehyde indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .

属性

IUPAC Name

3-pyridin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVUAAJNQXEBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383783
Record name 3-(pyridin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-yl)benzaldehyde

CAS RN

208190-04-9
Record name 3-(pyridin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-4-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromopyridine hydrochloride (533.4 mg, 2.7 mmol) in water (4.0 mL) and toluene (4.8 mL) was added slowly a solution of Na2CO3 (714 mg, 6.7 mmol) in water (7.0 mL) at room temperature. The solution was then mixed with 3-formylbenzeneboronic acid (431 mg, 2.9 mmol), Pd(PPh3)4 (100 mg, 0.086 mmol). The reaction mixture was stirred at 85° C. for 24 h, and then cooled to room temperature. The reaction was worked up by extraction of the mixture with CH2Cl2 (4×5 mL). The combined organic phase was dried over anhydrous Na2SO4. The solvent was removed under vacuum, and the residue was purified by a flash chromatography (silica gel, petroleum ether/EtOAc=¼) to give product 10 (420 mg) in 85% yield; 1H NMR (300 MHz, CDCl3): 10.1 (s, 1H), 8.72-8.74 (m, 2H), 8.17 (s, 1H), 7.90-7.99 (m, 2H), 7.69 (t, J=11.4 Hz, 1H), 7.57 (d, J=6.6 Hz, 2H); 13C NMR (75 MHz CDCl3): δ191.5, 150.3, 146.5, 138.8, 136.8, 132.5, 130.1, 129.6, 127.5, 121.3; HRMS (ESI) calcd for C12H9NO (M. Hi) 184.07569; found 184.07538.
Quantity
533.4 mg
Type
reactant
Reaction Step One
Quantity
714 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
431 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

Into a 2 L 3-necked round-bottom flask, purged and maintained with an inert atmosphere of nitrogen, was placed a solution of pyridin-4-ylboronic acid (30 g, 244 mmol, 1 equiv) in 2-propanol/water (800/40 mL), Na2CO3 (77.3 g, 729 mmol, 3 equiv), Pd(OAc)2 (5.46 g, 24.3 mmol, 0.1 equiv), PPh3 (12.75 g, 48.7 mmol, 0.2 equiv) and 3-bromobenzaldehyde (45 g, 243 mmol, 1 equiv). The mixture was stirred for 48 h at 80° C. in an oil bath. Then the solids were filtered out and the filtrate was concentrated under vacuum. The residue was purified by column chromatography on silica gel (eluting with 1:1 ethyl acetate/petroleum ether) to give 30 g of 3-(pyridin-4-yl)benzaldehyde as orange oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
77.3 g
Type
reactant
Reaction Step Two
Name
Quantity
12.75 g
Type
reactant
Reaction Step Three
Quantity
45 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
5.46 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyridin-4-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-4-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(Pyridin-4-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(Pyridin-4-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(Pyridin-4-yl)benzaldehyde
Reactant of Route 6
3-(Pyridin-4-yl)benzaldehyde

Citations

For This Compound
6
Citations
XZ Wang, CW Zhou, B Wang, YL Lai, ZX Lian, YT Liu… - …, 2023 - pubs.rsc.org
A pair of chiral metal–organic frameworks based on enantiomers of chiral Zn(salen) ligands has been successfully obtained by solvothermal subcomponent self-assembly. Both chiral …
Number of citations: 0 pubs.rsc.org
R Misawa, T Minami, A Okamoto, Y Ikeuchi - Bioorganic & Medicinal …, 2021 - Elsevier
The Hedgehog (Hh) signaling pathway is a major regulator of cell differentiation and proliferation. Aberrant activation of the Hh pathway has been implicated in several types of cancer. …
Number of citations: 3 www.sciencedirect.com
Z Fang, Y Liu, R Zhang, Q Chen, T Wang… - European Journal of …, 2021 - Elsevier
Histone lysine demethylase 4D (KDM4D) plays an important role in the regulation of tumorigenesis, progression and drug resistance and has been considered a potential target for …
Number of citations: 6 www.sciencedirect.com
MH Fouchet, F Donche, C Martin, A Bouillot… - Bioorganic & medicinal …, 2008 - Elsevier
We describe the discovery of novel potent inhibitors of 2,3-oxidosqualene:lanosterol cyclase inhibitors (OSCi) from a focused pharmacophore-based screen. Optimization of the most …
Number of citations: 20 www.sciencedirect.com
N Wang, J Xiang, Z Ma, J Quan, J Chen… - Journal of …, 2008 - ACS Publications
An efficient and rapid solution-phase combinatorial synthesis of the SAG library was developed. The salient features for this library synthesis is the application of carbothioamide-…
Number of citations: 19 pubs.acs.org
ES Shore - 2016 - search.proquest.com
The opening of the mitochondrial permeability transition pore (MPTP) causes cell death via necrosis in acute pancreatitis (AP) which has no curative drug treatment. Cyclophilin D (CypD…
Number of citations: 4 search.proquest.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。